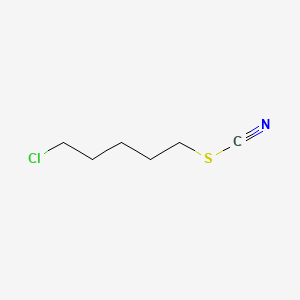![molecular formula C18H18O5 B14507866 2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-80-7](/img/structure/B14507866.png)
2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a complex structure with a methoxybenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxybenzoic acid with phenol derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process might include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the phenoxy and methylpropanoic acid moieties.
Phenoxyacetic acid: Contains the phenoxy group but differs in the attached functional groups.
2-Methylpropanoic acid: Contains the methylpropanoic acid moiety but lacks the methoxybenzoyl and phenoxy groups.
Uniqueness: 2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
62809-80-7 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-[3-(4-methoxybenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H18O5/c1-18(2,17(20)21)23-15-6-4-5-13(11-15)16(19)12-7-9-14(22-3)10-8-12/h4-11H,1-3H3,(H,20,21) |
Clé InChI |
PXVHLOPEHYFSNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


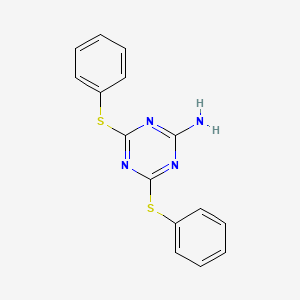
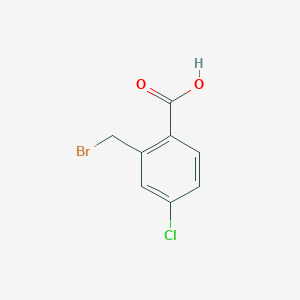
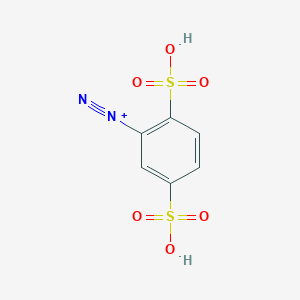
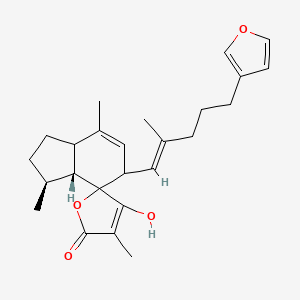
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
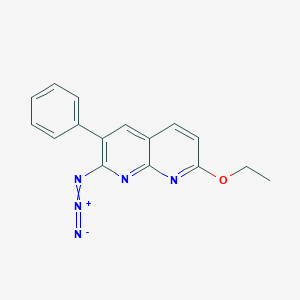
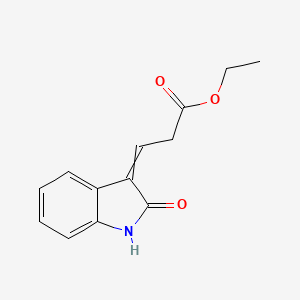
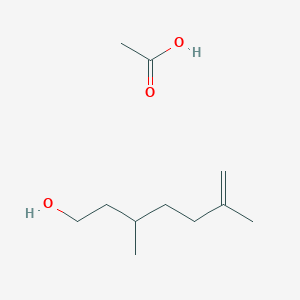

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
